Enhanced GAK Kinase Binding Affinity vs. Chloro and Iodo Analogs
In a focused kinase binding study, the bromo-substituted quinoline (corresponding to 7-bromo-3,4-dichloroquinoline scaffold) demonstrated a KD of 1.9 nM for cyclin G-associated kinase (GAK), representing a 3.5-fold improvement in affinity compared to the chloro analog (KD = 6.7 nM) and a 4.2-fold improvement versus the iodo analog (KD = 7.9 nM) [1]. This enhanced binding is attributed to the optimal van der Waals radius and polarizability of bromine at the 7-position, which facilitates favorable interactions within the GAK ATP-binding pocket.
| Evidence Dimension | Kinase binding affinity (KD, nM) for GAK |
|---|---|
| Target Compound Data | KD = 1.9 nM |
| Comparator Or Baseline | 7-Chloro analog: KD = 6.7 nM; 7-Iodo analog: KD = 7.9 nM |
| Quantified Difference | 3.5× vs chloro; 4.2× vs iodo |
| Conditions | Competition binding assay (DiscoverX), n = 2 |
Why This Matters
Higher GAK affinity at the hit-to-lead stage translates to lower required compound concentrations in cellular assays and improved target engagement, directly impacting the efficiency of early discovery programs focused on GAK-mediated pathways.
- [1] Chlebowicz J, Akella R, Humphreys JM, et al. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). J Med Chem. 2019;62(5):2830–2836. Table 2. View Source
